molecular formula C4H4N4 B2369141 1-methyl-1H-1,2,4-triazole-5-carbonitrile CAS No. 1142927-07-8

1-methyl-1H-1,2,4-triazole-5-carbonitrile

Cat. No.: B2369141
CAS No.: 1142927-07-8
M. Wt: 108.104
InChI Key: ARRRWINELAZXJH-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-5-carbonitrile is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a nitrile group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-carbonitrile can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzyl alcohol with formaldehyde under basic conditions . Another method includes catalytic hydrogenation and cyanide addition reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents.

Major Products:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-1H-1,2,4-triazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,2,4-triazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at position 5 makes it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c1-8-4(2-5)6-3-7-8/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRRWINELAZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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